molecular formula C16H13NOS B14545580 Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- CAS No. 62218-75-1

Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-

Cat. No.: B14545580
CAS No.: 62218-75-1
M. Wt: 267.3 g/mol
InChI Key: WYFNOAQGWKDHMN-UHFFFAOYSA-N
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Description

Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Properties

CAS No.

62218-75-1

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

N-(3-phenyl-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C16H13NOS/c1-11(18)17-16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-16/h2-10H,1H3,(H,17,18)

InChI Key

WYFNOAQGWKDHMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- can be achieved through several synthetic routes. One common method involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions . This method is known for its short reaction time and high yield.

Chemical Reactions Analysis

Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- can be compared with other benzothiazole derivatives, such as:

The uniqueness of Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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